Acridinium NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

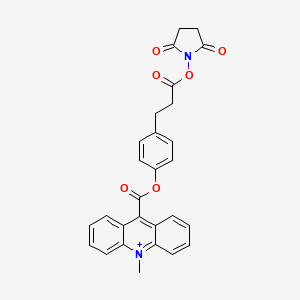

Acridinium N-hydroxysuccinimide ester is a chemiluminescent compound widely used in molecular biology and diagnostic assays. It is known for its ability to label proteins and nucleic acids, producing light in the presence of hydrogen peroxide. This property makes it a valuable tool in various biochemical applications, including immunoassays and receptor-ligand binding studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridinium N-hydroxysuccinimide ester typically involves the reaction of acridinium derivatives with N-hydroxysuccinimide in the presence of a coupling agent. One common method includes the use of a carbodiimide coupling agent to facilitate the formation of the ester bond between the acridinium compound and N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of acridinium N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions and Chemiluminescence

Acridinium NHS ester generates light through a peroxide-triggered oxidation mechanism. The reaction proceeds in three stages:

1.1 Alkaline Activation

In the presence of alkaline hydrogen peroxide (pH 12–13), the ester undergoes nucleophilic attack by hydroperoxide ions (HO₂⁻) at the C-9 position of the acridinium ring . This step is accelerated by cationic surfactants like cetyltrimethylammonium chloride (CTAC), which concentrate HO₂⁻ at micellar surfaces .

1.2 Intermediate Formation

The reaction forms a dioxetanone intermediate (Figure 1), which decomposes to produce electronically excited N-methylacridone . Light emission occurs at 452–454 nm as the excited state relaxes .

1.3 Key Reaction Parameters

| Parameter | Optimal Condition | Effect on Light Yield |

|---|---|---|

| [H₂O₂] | 0.5% (v/v) | Maximizes intermediates |

| Surfactant (CTAC) | 0.25 M in NaOH | 3–5× acceleration |

| Temperature | 25°C | Stabilizes intermediates |

This reaction is exploited in immunoassays, where light intensity correlates with target analyte concentration .

Substitution Reactions for Bioconjugation

The NHS ester moiety enables covalent bonding with primary amines (e.g., lysine residues in proteins):

2.1 Amide Bond Formation

Reaction:

Acridinium-NHS+R-NH2→Acridinium-NH-R+N-hydroxysuccinimide

2.2 Stability of Conjugates

Environmental Influences on Reactivity

3.1 pH-Dependent Pseudobase Equilibrium

this compound exists in equilibrium with a pseudobase form (Figure 2):

Acridinium++HO−↔Pseudobase

-

Acidic conditions (pH < 5) : Favors acridinium form, enhancing peroxide reactivity .

-

Basic conditions (pH > 9) : Shifts to pseudobase, reducing chemiluminescence efficiency .

3.2 Surfactant Effects

CTAC micelles enhance light output by:

Comparative Analysis of Conjugation Sites

A study comparing N-alkylated vs. phenolic-conjugated acridinium esters revealed:

| Property | N-Alkylated Esters | Phenolic-Conjugated Esters |

|---|---|---|

| Light Yield | 4.4–5.3 × 10¹⁹ RLU/mol | 5.4 × 10¹⁹ RLU/mol |

| Emission λ | 452–454 nm | 452–454 nm |

| Non-Specific Binding | Reduced by 40% | Baseline |

N-Alkylation minimizes non-specific interactions in immunoassays while maintaining emission characteristics .

Degradation Pathways

5.1 Hydrolytic Degradation

The phenolic ester bond hydrolyzes in aqueous media:

Acridinium-O-CO-Ar+H2O→Acridinium-OH+HO-CO-Ar

5.2 Thermal Stability

-

Decomposition above 60°C generates N-methylacridone and CO₂.

Scientific Research Applications

Immunoassays

Acridinium NHS esters are widely used in chemiluminescent immunoassays due to their high sensitivity and rapid kinetics. The light emission can be triggered by the addition of hydrogen peroxide, allowing for real-time detection of analytes.

Key Features:

- High Sensitivity: Detection limits as low as 10−16 to 10−17 mol/L have been reported, making these compounds suitable for detecting low-abundance biomarkers .

- Rapid Kinetics: Light emission occurs within 1 to 5 seconds, facilitating high-throughput screening .

Case Study: Siemens ADVIA Centaur Systems

Siemens has developed several assays utilizing acridinium NHS esters that demonstrate improved sensitivity and specificity compared to traditional methods. For instance, the ADVIA Centaur TSH3-Ultra assay leverages the unique properties of acridinium esters to enhance low-end precision significantly .

Applications in Nucleic Acid Detection

Acridinium NHS esters have been effectively employed in nucleic acid hybridization assays, such as the Hybridization Protection Assay (HPA). In this context, acridinium esters serve as labels for oligonucleotides, enabling the detection of specific DNA sequences.

Example:

In a study, five distinct acridinium esters were synthesized and linked to DNA oligonucleotides. These compounds demonstrated distinct chemiluminescent characteristics that supported dual analyte measurement .

Electrochemiluminescence Sensors

Acridinium NHS esters are also utilized in electrochemiluminescence (ECL) sensors. The incorporation of tripropylamine as a coreactant has been shown to initiate ECL from acridinium labels, providing a sensitive detection method for various analytes .

Comparative Data Table

| Application Area | Key Advantages | Example Usage |

|---|---|---|

| Clinical Diagnostics | High sensitivity and rapid kinetics | Siemens ADVIA Centaur immunoassays |

| Nucleic Acid Detection | Specificity through hybridization | Hybridization Protection Assay |

| Electrochemiluminescence | Sensitive detection via ECL | DNA sensors using tripropylamine |

Mechanism of Action

The mechanism of action of acridinium N-hydroxysuccinimide ester involves the formation of a highly strained dioxetane intermediate upon reaction with hydrogen peroxide. This intermediate decomposes to produce light, which is detected and measured in various assays. The molecular target of this compound is typically the primary amino groups on proteins and nucleic acids, to which it covalently binds .

Comparison with Similar Compounds

Acridinium N-hydroxysuccinimide ester is unique in its high efficiency and specificity for chemiluminescent labeling. Similar compounds include:

Luminol: Another chemiluminescent compound used in forensic science and clinical diagnostics.

Lucigenin: Known for its use in detecting superoxide anions in biological systems.

Isoluminol: A derivative of luminol with similar chemiluminescent properties .

Acridinium N-hydroxysuccinimide ester stands out due to its ability to produce a strong and stable light signal, making it highly suitable for sensitive and quantitative assays.

Biological Activity

Acridinium NHS ester is a synthetic compound widely recognized for its chemiluminescent properties, making it particularly useful in biological and medical research. This article explores the biological activity of this compound, focusing on its applications in labeling proteins and nucleic acids, its mechanisms of action, and relevant case studies that illustrate its effectiveness in various assays.

- Molecular Formula : C29H23F3N2O9S

- Molecular Weight : 632.56 g/mol

- CAS Number : 177332-37-5

- Solubility : Soluble in DMSO and methanol; sparingly soluble in aqueous buffers .

Acridinium esters, including the NHS derivative, function through a chemiluminescence reaction triggered by the presence of hydrogen peroxide. The mechanism involves:

- Formation of Excited State : Upon reaction with hydroperoxide ions, the acridinium species forms an electronically excited state.

- Emission of Light : This excited state subsequently decays, emitting light which can be detected as a signal in assays .

Applications in Biological Assays

This compound is primarily employed in immunoassays and bioanalytical applications due to its high sensitivity and specificity. It is used for:

- Labeling Proteins and Nucleic Acids : The NHS group facilitates covalent bonding with amine-containing biomolecules, enhancing detection capabilities .

- Immunoassays : Acridinium-labeled antibodies or antigens provide a reliable method for quantifying biomolecules in complex samples .

1. Detection of Chlamydia trachomatis

In a study involving the detection of Chlamydia trachomatis, this compound was used to label nucleotide probes. The labeled probes exhibited high specificity and sensitivity during hybridization assays, demonstrating the compound's effectiveness in clinical diagnostics .

2. Immunoassay Development

Research conducted by Siemens highlighted the evolution of acridinium esters in immunoassay technology. The study showed that modifications to the acridinium structure enhanced assay performance by improving signal-to-noise ratios and increasing sensitivity at lower concentrations of analytes .

Comparative Analysis of Chemiluminescent Labels

| Feature | This compound | Luminol Derivatives |

|---|---|---|

| Sensitivity | High | Moderate |

| Signal Duration | Short (flash) | Longer (sustained) |

| Ease of Use | Simple conjugation | Requires catalysts |

| Stability | High | Variable |

Properties

CAS No. |

87198-88-7 |

|---|---|

Molecular Formula |

C28H23N2O6+ |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate |

InChI |

InChI=1S/C28H23N2O6/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32/h2-11,13-14H,12,15-17H2,1H3/q+1 |

InChI Key |

ZDVWPPFTKCGYBB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.